molecular formula C9H14N2OS B3239384 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol CAS No. 1420884-68-9

1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

Cat. No. B3239384
CAS RN: 1420884-68-9
M. Wt: 198.29 g/mol
InChI Key: VREVUQMCBGOQCP-UHFFFAOYSA-N
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Description

1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrolidine derivative with a thiazole ring attached to the nitrogen atom. It has been studied for its ability to modulate certain biochemical and physiological processes in the body, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is not fully understood. However, it is believed to act on certain receptors in the brain, including the cholinergic and dopaminergic systems. By modulating these systems, the compound may help to improve cognitive function and motor control in patients with neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has a range of biochemical and physiological effects in the body. These include the modulation of neurotransmitter systems in the brain, as well as the regulation of certain enzymes and signaling pathways. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol in lab experiments is its specificity. The compound has been shown to selectively target certain receptors and signaling pathways, making it a valuable tool for studying these systems in detail. However, one limitation is that the compound can be difficult to synthesize and purify, which may limit its availability for certain experiments.

Future Directions

There are several potential future directions for research on 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol. One area of interest is in the development of new drugs for the treatment of neurological disorders. The compound's ability to modulate neurotransmitter systems in the brain makes it a promising candidate for drug development. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other areas of medicine.

Scientific Research Applications

1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to modulate certain neurotransmitter systems in the brain, leading to improved cognitive function and motor control.

properties

IUPAC Name

1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREVUQMCBGOQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270285
Record name 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1420884-68-9
Record name 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420884-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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